Dichloronitromethane

Catalog No.
S596882
CAS No.
7119-89-3
M.F
CHCl2NO2
M. Wt
129.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichloronitromethane

CAS Number

7119-89-3

Product Name

Dichloronitromethane

IUPAC Name

dichloro(nitro)methane

Molecular Formula

CHCl2NO2

Molecular Weight

129.93 g/mol

InChI

InChI=1S/CHCl2NO2/c2-1(3)4(5)6/h1H

InChI Key

XUNYLLBGLKGFHO-UHFFFAOYSA-N

SMILES

C([N+](=O)[O-])(Cl)Cl

Synonyms

dichloronitromethane

Canonical SMILES

C([N+](=O)[O-])(Cl)Cl

Organic Synthesis:

  • Dichloronitromethane can act as a versatile building block in organic synthesis due to the presence of both nitro and dichloro functional groups. Researchers have explored its use in the synthesis of various organic compounds, including heterocycles, pharmaceuticals, and functional materials . Its electrophilic nature allows it to participate in various reactions like nucleophilic substitution and condensation reactions.

Solvent Applications:

  • Dichloronitromethane exhibits good solvency properties for various organic compounds, including polymers, dyes, and some inorganic salts. This property makes it a potential candidate for use in specific research applications where other common solvents might not be suitable. However, its limited availability and potential toxicity considerations limit its widespread use as a solvent .

Nitrating Agent:

  • The presence of the nitro group in dichloronitromethane makes it a potential nitrating agent. Researchers have explored its use in nitration reactions, particularly for aromatic compounds. However, its reactivity and potential for decomposition require careful handling and controlled reaction conditions .

Theoretical and Computational Studies:

  • Due to its interesting molecular structure and properties, dichloronitromethane has been the subject of theoretical and computational studies. These studies aim to understand its behavior at the molecular level, including its reactivity, electronic structure, and potential applications in various fields .

Dichloronitromethane, with the chemical formula CHCl₂NO₂, is a halogenated organic compound characterized by the presence of two chlorine atoms and one nitro group attached to a methane backbone. This compound is a colorless liquid at room temperature and has a distinctive odor. It is primarily known for its use in various chemical applications, particularly in organic synthesis and as a reagent in

  • Nucleophilic Substitution: The chlorine atoms in dichloronitromethane can be replaced by nucleophiles, leading to the formation of various derivatives. This reaction is important in synthesizing other organic compounds.
  • Degradation Pathways: Under specific conditions, dichloronitromethane can undergo degradation through hydrolysis or photolysis, leading to the formation of less harmful products. Research indicates that it can react with water and other nucleophiles, producing nitrous acid and hydrochloric acid as byproducts .
  • Free Radical Reactions: Dichloronitromethane has been studied for its free radical chemistry, particularly in the context of disinfection byproducts. It can participate in reactions that involve radical species generated during chlorination processes .

Dichloronitromethane exhibits notable biological activity, primarily as an irritant. Exposure can lead to:

  • Respiratory Irritation: Inhalation of dichloronitromethane vapors can cause significant irritation to the respiratory tract.
  • Dermal Effects: Contact with skin may result in severe irritation or burns .

Due to these effects, handling this compound requires strict safety precautions to minimize exposure.

Dichloronitromethane can be synthesized through several methods:

  • Chlorination of Nitrocompounds: One common method involves the chlorination of nitromethane under controlled conditions, where chlorine gas is introduced to nitromethane to yield dichloronitromethane.
  • Reactions with Dichlorocarbene: Dichlorocarbene can react with suitable substrates to form dichloronitromethane as a product .

These synthesis methods are crucial for producing dichloronitromethane for laboratory and industrial applications.

Dichloronitromethane finds utility in various fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Analytical Chemistry: Used as a solvent or reagent in analytical procedures due to its unique chemical properties.
  • Disinfection Byproduct Studies: Research into water treatment processes often involves dichloronitromethane due to its formation during chlorination of organic matter .

Studies on the interactions of dichloronitromethane focus on its behavior in environmental systems:

  • Degradation Studies: Investigations into how dichloronitromethane degrades in aqueous environments help assess its environmental impact and potential toxicity.
  • Reactivity with Biological Systems: Research has been conducted on how this compound interacts with biological molecules, focusing on its potential toxicity and effects on living organisms .

These studies are essential for understanding both the risks associated with exposure and the environmental fate of dichloronitromethane.

Dichloronitromethane shares structural similarities with several other halogenated compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Features
ChloropicrinCCl₃NO₂Known for its severe irritant properties; used as a pesticide.
1,1-Dichloro-2-nitroethaneCCl₂HNO₂Similar structure but differs in functional group positioning.
Trichloroacetic AcidCCl₃COOHA stronger acid; used in chemical synthesis and as a herbicide.

Dichloronitromethane is unique due to its specific combination of halogen atoms and nitro group, which influences its reactivity and biological effects compared to these similar compounds.

Soil-Water Partitioning Coefficients in Agricultural Systems

The soil-water partitioning behavior of dichloronitromethane demonstrates significant variability across different agricultural soil types, with partitioning coefficients directly influenced by soil organic carbon content and texture characteristics [27]. Research conducted on California and Florida agricultural soils revealed that the Freundlich adsorption coefficient (Kf) values ranged from 0.39 to 8.55 liters per kilogram, indicating moderate to high variability in soil binding capacity [27]. The organic carbon-normalized adsorption coefficient (Koc) values demonstrated a broader range of 18 to 60 milliliters per gram, suggesting that organic matter content serves as the primary determinant of dichloronitromethane retention in agricultural soils [27].

Specific soil type analyses revealed that Arlington sandy loam exhibited a Kf value of 0.66 liters per kilogram with a corresponding Koc value of 60.5 milliliters per gram [48]. European Union regulatory data from agricultural soil studies indicated Kf ranges of 0.414 to 1.15 liters per kilogram and Koc ranges of 24.9 to 122 milliliters per gram across four different soil types [48]. These variations in partitioning coefficients directly correlate with soil organic carbon content, demonstrating that soils with higher organic matter concentrations exhibit enhanced dichloronitromethane retention capacity [27].

Soil TypeKf (L/kg)Koc (mL/g)Organic Carbon DependencySource
Sandy Loam0.39-8.5518-60Yes [27]
Arlington Sandy Loam0.6660.5Yes [48]
Agricultural Soils (Average)0.414-1.1524.9-122Yes [48]
General Soil SystemsVariable36.05Yes [41]

The relationship between soil organic matter and dichloronitromethane adsorption follows a linear correlation, indicating that organic waste amendments to agricultural soils could potentially increase compound retention and reduce offsite movement [27]. Field studies demonstrated that soils amended with manure compost showed increased adsorption capacity for halogenated compounds, suggesting that organic matter enhancement strategies could be employed to mitigate dichloronitromethane mobility in agricultural systems [27]. The relatively low Koc values compared to other halogenated pesticides indicate that dichloronitromethane exhibits moderate mobility in most agricultural soil types, particularly in sandy soils with low organic carbon content [48].

Groundwater Contamination Pathways from Fumigant Degradation

Dichloronitromethane contamination of groundwater systems occurs primarily through the degradation of chloropicrin fumigant applications, establishing secondary contamination pathways that persist beyond the initial fumigation period [1] [15]. The compound has been classified as a possible groundwater pollutant due to its formation as a major metabolite fraction during chloropicrin transformation processes in soil environments [1] [48]. Groundwater monitoring studies have detected dichloronitromethane at concentrations indicating its relevance as a persistent degradation product in subsurface water systems [15].

The transformation pathway from chloropicrin to dichloronitromethane occurs through sequential dechlorination processes mediated by both biotic and abiotic mechanisms [7] [10]. Under anaerobic conditions, chloropicrin undergoes rapid reductive dechlorination with hydrogen sulfide species, producing dichloronitromethane as an intermediate product with significantly shorter transformation times than under aerobic conditions [10]. Research demonstrated that chloropicrin degradation in hydrogen sulfide solutions resulted in dichloronitromethane formation within hours, indicating rapid secondary contamination potential in groundwater systems with reducing conditions [10].

ParameterValueEnvironmental SignificanceSource
ClassificationPossible groundwater pollutantHigh contamination risk [1] [15]
MobilityMobileFacilitated transport [48]
Leachability IndexLow (1.06)Limited vertical movement [48]
Henry's Law Constant RangeVariableModerate volatility [24]
Fate in GroundwaterMetabolite of chloropicrinSecondary contamination [1]

The mobility characteristics of dichloronitromethane in subsurface environments are classified as mobile, indicating significant potential for lateral and vertical transport through groundwater systems [48]. The compound's leachability index of 1.06 suggests low vertical movement potential under standard soil conditions, though this may vary significantly with soil texture and hydraulic conductivity [48]. Drip irrigation fumigation systems present particular risks for groundwater contamination, as the application of large water volumes can facilitate downward transport of dichloronitromethane to groundwater, especially in regions with shallow aquifers and sandy soils [10].

The persistence of dichloronitromethane in groundwater systems is influenced by redox conditions, with anaerobic environments promoting continued transformation to less chlorinated metabolites [10]. Zero-valent iron systems demonstrated rapid degradation of dichloronitromethane with geometric surface area-normalized rate constants of 153 liters per hour per square meter, suggesting potential for in-situ groundwater remediation strategies [19]. However, the formation of stable intermediate products during degradation processes indicates that complete mineralization may require extended time periods or enhanced treatment approaches [19].

XLogP3

1.4

Other CAS

7119-89-3

Wikipedia

Methane, dichloronitro-

Dates

Last modified: 08-15-2023

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